molecular formula C23H13ClN2O3S B4854610 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4854610
M. Wt: 432.9 g/mol
InChI Key: ROEUVZCQIRMFMM-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that combines the structural features of benzothiazole and coumarin. These types of compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN2O3S/c24-16-8-9-18-20(12-16)30-23(25-18)26-21(27)15-6-3-5-13(10-15)17-11-14-4-1-2-7-19(14)29-22(17)28/h1-12H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEUVZCQIRMFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a chlorinated aromatic compound under acidic conditions.

    Coumarin Synthesis: The coumarin structure can be formed through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the coumarin derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the coumarin moiety but shares the benzothiazole structure.

    3-(2-oxo-2H-chromen-3-yl)benzamide: Contains the coumarin moiety but lacks the benzothiazole structure.

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of benzothiazole and coumarin structures, which may confer distinct biological activities and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide

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